molecular formula C24H18FNO3 B6544011 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929504-21-2

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No. B6544011
CAS RN: 929504-21-2
M. Wt: 387.4 g/mol
InChI Key: ITVRNPGEFCVARV-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (FM-BBF) is an organic compound that has recently gained significant attention in the scientific community due to its potential applications in research and development. FM-BBF is a small molecule that has been studied for its ability to modulate the activity of a variety of proteins and enzymes, making it a promising tool for exploring the molecular mechanisms of various biological processes.

Scientific Research Applications

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been studied for its ability to modulate the activity of various proteins and enzymes. It has been used to study the molecular pathways involved in cancer, inflammation, and other diseases. In addition, 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been used to investigate the role of certain proteins in regulating cell growth and differentiation. Additionally, 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is not yet fully understood. However, it is believed that 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide binds to certain proteins and enzymes, which then modulate their activity. This binding is thought to occur through hydrogen bonding and hydrophobic interactions. Additionally, 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide may interact with other molecules, such as lipids, to further modulate the activity of the proteins and enzymes.
Biochemical and Physiological Effects
The effects of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide on biochemical and physiological processes are still being studied. However, it is known that 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can modulate the activity of proteins and enzymes involved in a wide range of processes, including cell growth and differentiation, inflammation, and drug metabolism. Additionally, 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been studied for its potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a relatively small molecule, making it easy to synthesize and purify. Additionally, it is relatively stable and has a low toxicity profile. However, the exact mechanism of action of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is still not fully understood, making it difficult to predict its effects in laboratory experiments. Additionally, the effects of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide on biochemical and physiological processes are still being studied, making it difficult to accurately predict its effects in laboratory experiments.

Future Directions

Future research on 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide should focus on elucidating its exact mechanism of action and further exploring its potential applications in research and development. Additionally, further studies should be conducted to investigate the effects of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide on biochemical and physiological processes, as well as its potential to inhibit the growth of certain cancer cells. Finally, further research should be conducted to explore the potential of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide to modulate the activity of enzymes involved in drug metabolism.

Synthesis Methods

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can be synthesized using a variety of methods, including a condensation reaction of a benzofuran and a carboxylic acid. This reaction is usually conducted in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to remove any impurities. Other synthesis methods include the use of anhydrous aluminum chloride as a catalyst and the use of anhydrous sodium sulfate as a drying agent.

properties

IUPAC Name

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)18-12-11-17(13-21(18)29-23)26-24(28)19-5-3-4-6-20(19)25/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRNPGEFCVARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

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